Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base like piperidine can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Known for its use in synthesizing pyrano[2,3-d]pyrimidine derivatives.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
Ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate stands out due to its specific quinoline structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H24ClNO2 |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline-6-carboxylate |
InChI |
InChI=1S/C21H24ClNO2/c1-5-25-19(24)14-6-11-18-17(12-14)21(4,13-20(2,3)23-18)15-7-9-16(22)10-8-15/h6-12,23H,5,13H2,1-4H3 |
InChI Key |
CDNMPPORUGSFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(CC2(C)C3=CC=C(C=C3)Cl)(C)C |
Origin of Product |
United States |
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